2'-Deoxy-4'-thiocytidine

DNMT1 depletion epigenetic cancer therapy leukemia xenograft

2'-Deoxy-4'-thiocytidine (CAS 134111-30-1), also designated T-dCyd or 4'-thio-2'-deoxycytidine, is a sulfur‑modified nucleoside analog in which the furanose ring oxygen at the 4'‑position is replaced by sulfur. This bioisosteric substitution fundamentally alters sugar conformation, driving a preference for the C3'‑endo pucker and conferring resistance to nucleases and nucleoside phosphorylases.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 134111-30-1
Cat. No. B142353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-4'-thiocytidine
CAS134111-30-1
Synonyms2'-deoxy-4'-thiocytidine
2-DTCD
4'-thio-2'-deoxycytidine
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1C(C(SC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8?/m0/s1
InChIKeyMOMUJZRKXYLWMH-FWHJPCMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-4'-thiocytidine (T-dCyd) Procurement Guide: DNMT1 Depletion, Epigenetic Research, and Nucleic Acid Applications


2'-Deoxy-4'-thiocytidine (CAS 134111-30-1), also designated T-dCyd or 4'-thio-2'-deoxycytidine, is a sulfur‑modified nucleoside analog in which the furanose ring oxygen at the 4'‑position is replaced by sulfur [1]. This bioisosteric substitution fundamentally alters sugar conformation, driving a preference for the C3'‑endo pucker and conferring resistance to nucleases and nucleoside phosphorylases [2]. First synthesized by Secrist et al. in 1991, the compound has been developed both as a DNA methyltransferase 1 (DNMT1)‑depleting anticancer agent and as a phosphoramidite building block for chemically stabilized oligonucleotides and aptamers [3][4].

Why 2'-Deoxy-4'-thiocytidine Cannot Be Interchanged with Standard Deoxycytidine or Other Cytidine Analogs


The 4'‑thio modification in T-dCyd confers structural, metabolic, and target‑engagement properties absent from unmodified 2'‑deoxycytidine and clinically established cytidine analogs. Replacement of the 4'‑oxygen with sulfur locks the ribose into a C3'‑endo conformation, causing DNA duplexes to adopt an A‑form geometry rather than the canonical B‑form [1]. This structural shift imparts resistance to both endo‑ and 3'‑exonucleases, a property not shared by native DNA [1][2]. Metabolically, T-dCyd is deaminated predominantly to 4'‑thio‑2'‑deoxyuridine rather than being converted to thymidine nucleotides, a pathway distinct from decitabine (5‑aza‑2'‑deoxycytidine), which generates active triphosphate metabolites that inhibit thymidylate synthase and incorporate into DNA with broader off‑target effects [3]. Furthermore, T-dCyd depletes DNMT1 in a cell‑line‑selective manner, a profile that differs from the pan‑active analog aza‑T‑dCyd, indicating distinct DNMT1‑turnover mechanisms [3]. These physicochemical and mechanistic differences render simple substitution scientifically invalid for applications requiring targeted epigenetic modulation, nuclease‑stable oligonucleotides, or SELEX‑derived aptamers.

Quantitative Differentiation Evidence for 2'-Deoxy-4'-thiocytidine versus Comparators


Differential DNMT1 Depletion Potency: T-dCyd Shows Cell-Line Selectivity Distinct from aza-T-dCyd

In a head-to-head Western blotting comparison across a panel of cancer cell lines, T-dCyd (4'-thio-2'-deoxycytidine) markedly depleted DNMT1 in CCRF-CEM leukemia, KG1a leukemia, and NCI-H23 lung carcinoma lines, whereas it was ineffective in HCT-116 colon and IGROV-1 ovarian tumor lines. In contrast, the 5-aza congener aza-T-dCyd potently depleted DNMT1 in all five lines tested [1]. This line-selective activity pattern is not observed with the comparator aza-T-dCyd, indicating that T-dCyd induces DNMT1 turnover through a cell-context-dependent mechanism distinct from that of its 5-aza counterpart [1].

DNMT1 depletion epigenetic cancer therapy leukemia xenograft

Genetic-Context-Dependent Antitumor Activity: T-dCyd Sensitivity Predicted by TET2/DNMT3A Co-Mutation Status

Across 17 cancer cell lines, T-dCyd significantly inhibited cell survival in BT549 breast, NCI-H23 lung, SKMEL5 melanoma, and ACHN renal cancer lines that harbor deleterious TET2 and nonsynonymous DNMT3A mutations, relative to 13 lines lacking this co-mutation pattern (P = 0.007) [1]. In NCI-H23 xenografts bearing double mutations, T-dCyd dramatically inhibited tumor growth versus wildtype models, with near eradication of tumor cells documented by histological evaluation [1]. This mutation-dependent response profile has not been reported for decitabine or azacitidine in comparable solid tumor models.

TET2 mutation DNMT3A mutation patient stratification solid tumor xenograft

Metabolic Fate Divergence: T-dCyd Avoids Thymidine Nucleotide Pool Expansion Unlike Decitabine

Radiolabeled metabolism studies demonstrated that T-dCyd is deaminated to 4'-thio-2'-deoxyuridine, but very little is converted to 4'-thio-thymidine nucleotides [1]. This contrasts with decitabine (5-aza-2'-deoxycytidine), which undergoes phosphorylation to 5-aza-dCTP and incorporation into DNA, with potential downstream effects on thymidylate synthase and nucleotide pool imbalances [1]. The minimal conversion to thymidine nucleotides with T-dCyd suggests that inhibition of thymidylate synthase is negligible, a mechanistic advantage that decouples DNMT1 depletion from pyrimidine antimetabolite toxicity.

nucleoside metabolism thymidylate synthase deamination off-target toxicity

Conformational Lock: C3'-endo Sugar Pucker and A-Form DNA Conferring Nuclease Resistance

NMR structural determination of fully modified 4'-thioDNA (d(CGCGAATTCGCG)) revealed that all 2'-deoxy-4'-thionucleoside sugars adopt the C3'-endo conformation, producing an A-form duplex with a narrow, deep major groove and wide, shallow minor groove [1]. In contrast, unmodified DNA of the same sequence adopts the standard B-form with C2'-endo sugar pucker [1]. Functionally, 4'-thioDNA exhibited resistance to both endonuclease and 3'-exonuclease cleavage, properties not observed with native B-form DNA [1][2]. Additionally, 4'-thioRNA demonstrated 50-fold greater stability toward RNase A compared to natural RNA and 600-fold greater stability in human serum [3].

sugar conformation nuclease resistance A-form DNA oligonucleotide stability

SELEX Performance: ThioRNA Aptamers Incorporating 4'-Thiocytidine Achieve 18-Fold Higher Binding Affinity

SELEX selection using thioUTP and thioCTP yielded a thioRNA aptamer (CII-1-37) against human α-thrombin with a dissociation constant (Kd) of 4.7 nM [1][2]. In direct comparison, a previously reported conventional RNA aptamer (RNA-24) targeting the same protein exhibited a Kd of 85 nM [2]. This represents an approximately 18-fold improvement in binding affinity attributable to the combined properties of 4'-thio modification: enhanced nuclease resistance, altered sugar conformation, and improved thermodynamic stability of the folded aptamer.

SELEX aptamer thioRNA binding affinity human thrombin

Enhanced Duplex Thermal Stability with 4'-Thiocytidine Incorporation in RNA Oligonucleotides

Incorporation of 4'-thiocytidine residues into oligoribonucleotides improved the thermal stability (Tm) of the corresponding duplexes by approximately 1°C per modification, irrespective of whether the strand contained a single modification or a consecutive stretch of (4'S)C residues [1]. This gain in thermodynamic stability is quantitatively comparable to that observed with 2'-O-methylated ribonucleotides, a gold-standard modification for siRNA stabilization [1]. Crystal structure analysis confirmed that 4'-thioriboses adopt a C3'-endo pucker nearly identical to the native ribose, causing only minor geometric perturbations attributable to the larger van der Waals radius of sulfur versus oxygen [1].

thermal stability RNA duplex 4'-thiocytidine modification oligonucleotide design

High-Value Application Scenarios Where 2'-Deoxy-4'-thiocytidine Outperforms Generic Alternatives


Epigenetic Probe for DNMT1 Turnover Mechanism Studies in Lineage-Specific Cancer Models

Researchers investigating DNMT1 degradation pathways can leverage T-dCyd's cell-line-selective depletion profile — active in CCRF-CEM, KG1a, and NCI-H23 but inactive in HCT-116 and IGROV-1 — to dissect the molecular determinants of DNMT1 turnover. This contrasts with aza-T-dCyd, which depletes DNMT1 indiscriminately across all lines, enabling T-dCyd to serve as a discriminatory probe rather than a blunt tool [1]. The demonstrated in vivo DNMT1 depletion in NCI-H23 xenografts at 25 mg/kg i.p. (qld × 3) confirms target engagement in solid tumor contexts [2].

Biomarker-Guided Preclinical Development Leveraging TET2/DNMT3A Co-Mutation Sensitivity

T-dCyd is uniquely positioned for preclinical efficacy studies in solid tumor and hematological malignancy models harboring concurrent TET2 and DNMT3A mutations, a co-mutation pattern found across lung, breast, skin, and kidney cancers as well as angioimmunoblastic and peripheral T cell lymphomas [1]. The statistically significant survival inhibition in double-mutant versus wildtype lines (P = 0.007) and near tumor eradication in double-mutant xenografts provide a quantitative rationale for T-dCyd selection over decitabine or azacitidine in mutation-stratified studies [1].

Synthesis of Nuclease-Resistant Oligonucleotides and Chemically Stabilized siRNAs

For oligonucleotide therapeutics and in vivo RNAi applications, T-dCyd-derived phosphoramidite building blocks deliver a dual advantage: endonuclease and 3'-exonuclease resistance conferred by the A-form structural switch, plus approximately +1°C per modification thermal duplex stabilization comparable to 2'-O-methyl chemistry [1][2][3]. The 50-fold RNase A resistance and 600-fold human serum stability of 4'-thioRNA make T-dCyd-based oligonucleotides a validated alternative to 2'-O-methyl, 2'-fluoro, and LNA modifications where prolonged in vivo half-life is critical [4].

High-Affinity Aptamer Selection via SELEX with Thio-Modified Triphosphates

Investigators performing SELEX for diagnostic or therapeutic aptamers can use 4'-thioCTP (the triphosphate form of T-dCyd) in combination with 4'-thioUTP to generate thioRNA libraries. The resultant aptamers demonstrate ~18-fold improved binding affinity (Kd = 4.7 nM vs. 85 nM for conventional RNA aptamers against human α-thrombin) and are compatible with both T7 RNA polymerase transcription and reverse transcription, ensuring seamless integration with existing SELEX workflows [1][2].

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